molecular formula C15H22ClNO B291674 4-chloro-N-(2-ethylhexyl)benzamide

4-chloro-N-(2-ethylhexyl)benzamide

Cat. No.: B291674
M. Wt: 267.79 g/mol
InChI Key: WCQSENGNTVLFDR-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-ethylhexyl)benzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to a carbonyl moiety and a branched 2-ethylhexyl substituent on the nitrogen atom. The ethylhexyl group confers significant lipophilicity, which may influence solubility, membrane permeability, and interaction with biological targets .

Properties

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

4-chloro-N-(2-ethylhexyl)benzamide

InChI

InChI=1S/C15H22ClNO/c1-3-5-6-12(4-2)11-17-15(18)13-7-9-14(16)10-8-13/h7-10,12H,3-6,11H2,1-2H3,(H,17,18)

InChI Key

WCQSENGNTVLFDR-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The N-substituent plays a critical role in modulating properties:

  • 4-Chloro-N-(hydroxymethyl)benzamide (3a) : The hydroxymethyl group enhances polarity, improving aqueous solubility compared to the ethylhexyl variant. This is evidenced by its crystallization in polar solvents like toluene .
  • 4-Chloro-N-(2-methoxyethyl)benzamide : The methoxyethyl group balances lipophilicity and polarity, resulting in a logP value intermediate between hydroxymethyl and ethylhexyl derivatives. Safety data indicate moderate toxicity, requiring specific handling precautions .
  • 4-Chloro-N-(3-chlorophenyl)benzamide : The aromatic N-substituent increases planarity, favoring π-π stacking in crystal structures. Theoretical calculations (DFT) align with experimental XRD data, showing minimal steric hindrance compared to bulky ethylhexyl groups .
Compound N-Substituent logP (Predicted) Solubility (Polar Solvents) Key Structural Feature
4-Chloro-N-(2-ethylhexyl)benzamide 2-Ethylhexyl ~5.2* Low High lipophilicity, branched chain
4-Chloro-N-(hydroxymethyl)benzamide Hydroxymethyl ~2.1 Moderate Polar, hydrogen-bonding capacity
4-Chloro-N-(3-chlorophenyl)benzamide 3-Chlorophenyl ~3.8 Low Aromatic, planar geometry
4-Chloro-N-(2-methoxyethyl)benzamide Methoxyethyl ~3.5 Moderate Ether linkage, moderate polarity

*Estimated via analogy to similar alkyl-substituted benzamides .

Spectral Characteristics

  • IR Spectroscopy: The carbonyl stretch (C=O) in benzamides typically appears near 1650–1680 cm⁻¹. Substituents like ethylhexyl may induce minor shifts due to electron-donating/withdrawing effects. For example, 4-chloro-N-(3-chlorophenyl)benzamide shows a C=O peak at 1665 cm⁻¹, while hydroxymethyl derivatives exhibit broader peaks due to hydrogen bonding .
  • NMR Spectroscopy : The ethylhexyl group’s methyl and methylene protons generate distinct multiplets in ¹H-NMR (δ 0.8–1.5 ppm). In contrast, aromatic N-substituents (e.g., 3-chlorophenyl) show deshielded aromatic protons near δ 7.0–8.0 ppm .

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